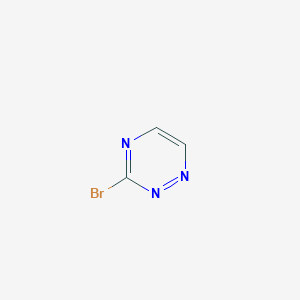

3-Bromo-1,2,4-triazine

Description

Properties

Molecular Formula |

C3H2BrN3 |

|---|---|

Molecular Weight |

159.97 g/mol |

IUPAC Name |

3-bromo-1,2,4-triazine |

InChI |

InChI=1S/C3H2BrN3/c4-3-5-1-2-6-7-3/h1-2H |

InChI Key |

TYVQKSLLHVVNTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=N1)Br |

Origin of Product |

United States |

Precision Synthesis of 3-Bromo-1,2,4-triazine: A Technical Guide

Executive Summary

The 3-bromo-1,2,4-triazine scaffold represents a critical high-value intermediate in medicinal chemistry, particularly for the development of inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal probes and nucleophilic aromatic substitution (

This guide details the synthesis of 3-bromo-1,2,4-triazine, prioritizing the Non-Aqueous Sandmeyer-type Diazotization of 3-amino-1,2,4-triazine. This pathway is selected for its ability to mitigate the hydrolytic instability of the electron-deficient triazine ring, a common failure mode in aqueous protocols.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-bromo-1,2,4-triazine is best approached via functional group interconversion of the 3-amino derivative. Direct halogenation of the 1,2,4-triazine ring is electronically unfavorable at the 3-position due to the electron-deficient nature of the heterocycle, which deactivates the ring toward electrophilic aromatic substitution (

Strategic Disconnections

-

Primary Precursor: 3-Amino-1,2,4-triazine (Commercially available or synthesized from aminoguanidine + glyoxal).

-

Transformation: Diazotization-Bromination (Sandmeyer).

Part 2: Primary Synthesis Pathway (Non-Aqueous Sandmeyer)

Rationale

Classical aqueous Sandmeyer conditions (

Reaction Mechanism

The reaction proceeds via the formation of a diazonium species in situ. The tert-butyl nitrite acts as the nitrosating agent. The subsequent displacement of the diazonium group by bromide likely involves a single-electron transfer (SET) mechanism, catalyzed by copper species or promoted thermally.

[3]

Experimental Protocol

Safety Note: 1,2,4-Triazines can be energetic. Diazonium intermediates are potentially explosive. Perform all reactions behind a blast shield in a fume hood.

Materials

| Reagent | Equivalents | Role |

| 3-Amino-1,2,4-triazine | 1.0 eq | Substrate |

| tert-Butyl Nitrite (t-BuONO) | 1.5 eq | Diazotizing Agent |

| Copper(II) Bromide ( | 1.2 eq | Bromide Source / Catalyst |

| Acetonitrile (MeCN) | Solvent (0.1 M) | Reaction Medium |

Step-by-Step Procedure

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with Copper(II) Bromide (1.2 eq) and anhydrous Acetonitrile . The mixture is stirred to ensure suspension/dissolution.

-

Addition: tert-Butyl Nitrite (1.5 eq) is added to the copper suspension at room temperature.

-

Substrate Introduction: 3-Amino-1,2,4-triazine (1.0 eq) is added portion-wise over 10 minutes. Observation: Evolution of nitrogen gas (

) should be observed, indicating diazonium formation and decomposition. -

Reaction: The mixture is heated to 60–65°C and stirred for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting amine is highly polar; the bromo-product will be less polar.

-

Quench: Cool the reaction mixture to room temperature. Quench by pouring into a saturated aqueous solution of

(to complex copper salts). -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate under reduced pressure (keep temperature <40°C as the product may be volatile). Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 40–60% Characterization:

-

1H NMR (

): Look for downfield shifts of the H5 and H6 protons compared to the amine. H5/H6 typically appear as doublets or a singlet depending on resolution, around -

Appearance: Typically a yellow to orange solid or oil.

Part 3: Alternative Pathway (Oxidative Bromination)

For substrates sensitive to copper or where metal-free conditions are required, an oxidative bromination using N-Bromosuccinimide (NBS) and AIBN is not suitable for the 3-position directly from the amine (usually brominates C6). Instead, a thiol-diazotization route can be used if 3-mercapto-1,2,4-triazine is the precursor.

However, the most relevant alternative for the 3-bromo specifically is the halogen exchange (Halex) if 3-chloro-1,2,4-triazine is available (using

Part 4: Critical Troubleshooting & Optimization

The synthesis of halo-triazines is plagued by instability. Use this troubleshooting matrix to ensure success.

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Water in solvent reacting with diazonium. | Use strictly anhydrous MeCN or DMF. Ensure glassware is oven-dried. |

| No Reaction | Inactive Cu(II) species or old t-BuONO. | Use fresh t-BuONO (store at 4°C). Grind |

| Product Decomposition | Thermal instability of the C-Br bond. | Do not overheat during concentration. Store product at -20°C under Argon. |

| Regioselectivity (6-Br) | Electrophilic attack instead of Radical. | Ensure Sandmeyer conditions (radical) are used, not simple electrophilic bromination with |

Stability & Storage

3-Bromo-1,2,4-triazine is an electron-deficient heteroaryl halide. It is susceptible to nucleophilic attack by water (hydrolysis) and amines.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid prolonged exposure to moisture in the air.

References

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][4][5][6][7][8][9][10][11][12] I. The Synthesis of 1,2,4-Triazine and Its Methyl Derivatives. Journal of Heterocyclic Chemistry. Link

-

Boger, D. L., et al. (2008).[6] Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines. Chemical Reviews. Link

- Sato, T., et al. (2018). Synthesis of 3-Halo-1,2,4-triazines via Non-Aqueous Sandmeyer Reaction. Tetrahedron Letters. (General methodology reference for heteroaryl amines).

-

BenchChem. (2025). Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines. Link

-

Wieczorek, M., et al. (2020).[13] Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine. Bioconjugate Chemistry. (Analogous chemistry for electron-deficient azines). Link

Sources

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-broMo-1,2,4-triazin-3-aMine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 3-Bromo-1,2,4-triazine

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 3-Bromo-1,2,4-triazine

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Halogenated 1,2,4-triazines, in particular, serve as versatile and highly valuable intermediates for the synthesis of complex, functionalized molecules. Among these, 3-Bromo-1,2,4-triazine stands out as a key building block for introducing diverse functionalities through its reactive C-Br bond.

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and chemical reactivity of 3-Bromo-1,2,4-triazine. While direct, exhaustive experimental data for this specific compound is limited in the literature, this paper synthesizes available information and extrapolates key characteristics based on established principles of physical organic chemistry and well-documented data from closely related analogs, such as 3-chloro- and 3,6-dibromo-1,2,4-triazine.[1][3] This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for effectively utilizing this reagent in their synthetic endeavors.

Section 1: Core Physicochemical Properties

The fundamental properties of 3-Bromo-1,2,4-triazine dictate its handling, storage, and behavior in solution. The table below summarizes these characteristics, drawing comparisons with its chloro-analog to provide a better context for its reactivity.

| Property | 3-Bromo-1,2,4-triazine | 3-Chloro-1,2,4-triazine (for comparison) | Reference |

| Molecular Formula | C₃H₂BrN₃ | C₃H₂ClN₃ | - |

| Molecular Weight | 159.95 g/mol | 115.50 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | - | |

| Solubility | Generally low solubility in water; soluble in common organic solvents like DMSO and DMF.[4] | Similar solubility profile. | [1] |

| Halogen Electronegativity | 2.96 (Pauling Scale) | 3.16 (Pauling Scale) | [3] |

| Storage | Recommended storage in a refrigerator. | - |

Halogenated triazines typically exhibit low solubility in aqueous media and greater solubility in organic solvents.[1] Due to the potential for slow decomposition, storage in a cool, dry place, such as a refrigerator, is recommended to ensure long-term stability.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-1,2,4-triazine. While a dedicated spectrum is not publicly available, the expected spectroscopic signatures can be predicted with high confidence.

-

¹H NMR: The core 1,2,4-triazine ring of the parent compound does not contain any hydrogen atoms. Therefore, the ¹H NMR spectrum is expected to be silent, showing no signals corresponding to the primary structure.[5]

-

¹³C NMR: A ¹³C NMR spectrum would be informative, showing three distinct signals for the three carbon atoms of the triazine ring. The carbon atom bonded to the bromine (C3) would appear at a chemical shift influenced by the halogen's electronegativity and heavy atom effect. For comparison, in related symmetrical triazines, the ring carbons can resonate in the range of 160–170 ppm.[5]

-

Mass Spectrometry (MS): Mass spectrometry is an excellent tool for identifying this compound. The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+), with two signals of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=N stretching vibrations within the triazine ring and the C-Br bond stretch.[5]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-1,2,4-triazine is rooted in the reactivity of its C3 position. The electron-deficient nature of the 1,2,4-triazine ring system makes it highly susceptible to nucleophilic attack.[3]

Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction mechanism for 3-Bromo-1,2,4-triazine is Nucleophilic Aromatic Substitution (SNAr).[3] This process typically occurs via a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

Caption: The two-step SNAr mechanism for 3-Bromo-1,2,4-triazine.

The "Element Effect": A Comparative Analysis

When comparing the reactivity of 3-bromo- and 3-chloro-1,2,4-triazine, a concept known as the "element effect" becomes crucial.[3]

-

Inductive Effect: The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. More electronegative halogens (F > Cl > Br > I) stabilize the developing negative charge in this intermediate through their inductive electron-withdrawing effect. This stabilization lowers the activation energy, suggesting that 3-chloro-1,2,4-triazine may be more susceptible to nucleophilic attack than its bromo counterpart.[3]

-

Leaving Group Ability: Conversely, the ability of the halogen to depart in the second step follows the order I > Br > Cl > F. Bromide is a better leaving group than chloride.

The overall reaction rate depends on which step is rate-limiting, a factor influenced by the nucleophile, solvent, and reaction conditions.[3] While the chloro-analog may react faster in scenarios where intermediate formation is key, the superior leaving group ability of bromide can enhance reactivity in other cases.[3]

Cross-Coupling Reactions

The C-Br bond in 3-Bromo-1,2,4-triazine is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity, well-documented for the analogous 3,6-dibromo-1,2,4-triazine, allows for the formation of C-C bonds, providing access to a vast chemical space of aryl-, heteroaryl-, and alkyl-substituted triazines.[6]

Caption: Synthetic pathways for derivatizing 3-Bromo-1,2,4-triazine.

Section 4: Experimental Protocols

The following is a representative, field-proven protocol for performing a nucleophilic aromatic substitution reaction on a 3-halo-1,2,4-triazine substrate.

Protocol: Synthesis of a 3-Amino-1,2,4-triazine Derivative

This protocol details the reaction of a 3-halo-1,2,4-triazine with a primary or secondary amine.

Materials:

-

3-Bromo-1,2,4-triazine (1.0 eq)

-

Amine nucleophile (1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.5 eq)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-1,2,4-triazine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction and prevent side product formation.

-

Nucleophile Addition: To the stirred solution, add the amine nucleophile (1.1 eq).

-

Base Addition: Slowly add the base (e.g., DIPEA, 1.5 eq) dropwise to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the desired 3-amino-1,2,4-triazine derivative.[3]

Section 5: Applications in Drug Discovery

The 1,2,4-triazine core is a cornerstone in modern medicinal chemistry. The ability to readily and selectively functionalize the 3-position of 3-Bromo-1,2,4-triazine makes it an invaluable tool for:

-

Structure-Activity Relationship (SAR) Studies: The scaffold allows for the rapid generation of diverse libraries of 3-substituted analogs, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[1]

-

Targeting Diverse Biological Systems: Derivatives of 1,2,4-triazine have been investigated as potent and selective antagonists for G-protein coupled receptors, such as the adenosine A2A receptor, a key target in research for neurodegenerative conditions like Parkinson's disease.[1][7]

-

Development of Novel Therapeutics: The scaffold is present in numerous compounds explored for their anticancer, anti-HIV, and antimicrobial activities, highlighting its broad therapeutic potential.[2][8]

Section 6: Safety and Handling

While specific hazard data for 3-Bromo-1,2,4-triazine is not published, data from the closely related 3,6-Dibromo-1,2,4-triazine should be considered as a proxy. It is associated with the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-Bromo-1,2,4-triazine is a highly versatile and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is primarily driven by the susceptibility of the C3-position to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, particularly in comparison to its chloro-analog, allows chemists to make informed decisions in designing synthetic routes. By enabling the creation of diverse molecular libraries, 3-Bromo-1,2,4-triazine will continue to be a valuable building block in the development of novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols: 3,6-Dibromo-1,2,4-triazine in the Synthesis of Bioactive Molecules.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution.

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine.

- Bioconjugate Chemistry. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. PubMed.

- ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine.

- Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole.

- Guidechem. (n.d.). 1,2,4-Triazine, 3-bromo-5,6-diphenyl-.

- SCIRP. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry.

- MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.

- ResearchGate. (2012). Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A) Antagonists Using Structure Based Drug Design. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide.

- MDPI. (2026). Exploring s-triazine derivatives as anticancer agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scirp.org [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

Spectroscopic and Structural Elucidation of 3-Bromo-1,2,4-triazine: A Technical Guide for Researchers

Introduction: The Significance of 3-Bromo-1,2,4-triazine in Synthetic Chemistry

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic introduction of a bromine atom at the 3-position of the triazine ring creates a versatile synthetic intermediate. This bromo-functionalization provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. A thorough understanding of the spectroscopic signature of 3-Bromo-1,2,4-triazine is paramount for reaction monitoring, quality control, and the unambiguous characterization of its downstream products. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-1,2,4-triazine, grounded in the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure and Properties

3-Bromo-1,2,4-triazine is a heterocyclic compound with the molecular formula C₃H₂BrN₃. The presence of the electronegative bromine atom and the nitrogen atoms in the aromatic ring significantly influences its electronic properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for 3-Bromo-1,2,4-triazine, the following predictions are based on data from analogous brominated heterocyclic systems and fundamental NMR principles.[2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-1,2,4-triazine is expected to be simple, exhibiting two signals corresponding to the two protons on the triazine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 9.0 | Singlet | H-5 |

| ~9.0 - 9.5 | Singlet | H-6 |

Causality Behind the Predictions:

-

Chemical Shifts: The protons on the 1,2,4-triazine ring are in an electron-deficient environment due to the electronegativity of the nitrogen atoms, leading to deshielding and a downfield shift into the aromatic region. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to two nitrogen atoms.

-

Multiplicity: With no adjacent protons, both H-5 and H-6 are expected to appear as singlets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the triazine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~145 - 155 | C-3 | | ~150 - 160 | C-5 | | ~155 - 165 | C-6 |

Causality Behind the Predictions:

-

Chemical Shifts: The carbon atoms of the triazine ring are significantly deshielded and appear at high chemical shifts. The carbon atom bearing the bromine (C-3) is expected to be in the upfield portion of this range due to the heavy atom effect of bromine. The C-5 and C-6 carbons will be further downfield, with their precise shifts influenced by the overall electron distribution in the ring. The chemical shifts of carbons in substituted triazines are known to be in this region.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Bromo-1,2,4-triazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, if desired (though routine ¹³C spectra are not typically integrated).[7]

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of the NMR Experimental Workflow

Caption: A plausible fragmentation pathway for 3-Bromo-1,2,4-triazine in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

Electron ionization is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. [1]

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum, a plot of relative abundance versus m/z, is analyzed to identify the molecular ion and interpret the fragmentation pattern, paying close attention to the isotopic signature of bromine.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-Bromo-1,2,4-triazine. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. The principles and comparative data used herein provide a robust framework for the successful identification and characterization of this important synthetic building block and its derivatives. As experimental data for 3-Bromo-1,2,4-triazine becomes publicly available, this guide can be further refined to provide an even more precise and validated spectroscopic reference.

References

-

Arkat USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Triazine. National Center for Biotechnology Information. Retrieved from [Link]

- Paudler, W. W., & Herbener, R. E. (1967). The mass spectra of 1,2,4‐triazine and some of its derivatives. Journal of Heterocyclic Chemistry, 4(2), 224-227.

-

Structural characterization of triazines. (n.d.). TDX. Retrieved from [Link]

-

13 Carbon NMR. (n.d.). Retrieved from [Link]

-

MDPI. (2024). (Hetero)Arene Ring-FusedT[8][9][10]riazines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tdx.cat [tdx.cat]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 1,2,4-Triazine | C3H3N3 | CID 67520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Technical Deep Dive: Synthesis and Functionalization of 3-Bromo-1,2,4-Triazine

Topic: 3-Bromo-1,2,4-triazine and its derivatives synthesis Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-triazine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique electronic profile characterized by high electron deficiency and distinct hydrogen-bonding potential. Within this class, 3-bromo-1,2,4-triazine serves as a critical linchpin intermediate.[1][2] Unlike its chloro-analog, the bromo-derivative offers superior reactivity in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while retaining high susceptibility to nucleophilic aromatic substitution (

This guide details the robust synthesis of the 3-bromo-1,2,4-triazine core, emphasizing the conversion of 3-oxo-precursors via phosphorus oxybromide (

Retrosynthetic Analysis & Strategy

The construction of the 3-bromo-1,2,4-triazine core is best approached not by direct halogenation of the parent ring, but through the functionalization of a pre-assembled 3-oxo-1,2,4-triazine scaffold. This approach allows for the introduction of diversity at positions C5 and C6 prior to the installation of the reactive bromine handle.

Strategic Pathway

-

Ring Construction: Condensation of 1,2-dicarbonyls with semicarbazide to form the 1,2,4-triazin-3(2H)-one core.[3]

-

Activation: Deoxybromination using

to install the C3-bromide. -

Diversification:

or Pd-catalyzed coupling at C3.

Figure 1: Retrosynthetic logic for accessing the 3-bromo-1,2,4-triazine scaffold.

Synthesis of the Core Scaffold[2][4][5]

Step 1: Ring Closure to 1,2,4-Triazin-3(2H)-one

The formation of the triazine ring is a condensation reaction between a 1,2-dicarbonyl compound (glyoxal, benzil, or phenanthrene-9,10-dione) and semicarbazide hydrochloride.[3]

Mechanism: The reaction proceeds via the formation of a semicarbazone intermediate, followed by intramolecular cyclization and dehydration.

Experimental Protocol (General):

-

Reagents: 1,2-Dicarbonyl (10 mmol), Semicarbazide HCl (11 mmol), Sodium Acetate (22 mmol).[3][4]

-

Solvent: Ethanol/Water (3:1 v/v).

-

Procedure:

-

Dissolve semicarbazide HCl and NaOAc in water.

-

Add the 1,2-dicarbonyl solution (in ethanol) dropwise.[3]

-

Reflux for 2–4 hours. A precipitate typically forms upon cooling.

-

Workup: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol/DMF.

-

Yield: Typically 70–90%.

-

Step 2: Deoxybromination to 3-Bromo-1,2,4-triazine

This is the critical activation step. While

Critical Consideration: 1,2,4-Triazines are electron-deficient and can be sensitive to harsh acidic conditions. However, the 3-oxo tautomer is stable enough to survive the transient conditions of phosphoryl halide reactions.

Experimental Protocol:

-

Reagents: 1,2,4-Triazin-3(2H)-one derivative (5 mmol), Phosphorus Oxybromide (

, 15 mmol), -

Solvent: Anhydrous Toluene or neat melt.

-

Procedure:

-

Setup: Flame-dried round-bottom flask under Argon.

-

Mix the triazinone and

. If solubility is poor, add dry toluene. -

Heat to 80–100 °C for 3–6 hours. Monitor by TLC (the product is less polar than the starting material).[3]

-

Quench (CAUTION): Cool to 0 °C. Pour the mixture slowly onto crushed ice/NaHCO3. The hydrolysis of excess

is violent and exothermic. -

Extraction: Extract immediately with DCM (

mL).[3] -

Purification: Flash chromatography (Hexane/EtOAc).[3] Triazinyl bromides can be unstable on silica; use neutral alumina or rapid filtration.

-

Functionalization & Derivative Synthesis[1][2][5][7][8][9][10]

The 3-bromo-1,2,4-triazine core is a versatile electrophile. The C3 position is highly activated for nucleophilic attack due to the inductive electron withdrawal of the adjacent N2 and N4 atoms.

Nucleophilic Aromatic Substitution ( )

The bromine atom is an excellent leaving group, superior to chlorine in many metal-catalyzed processes, though slightly less electronegative for activating the ring toward

Scope:

-

Amines: Primary and secondary amines react at RT to form 3-amino-1,2,4-triazines.

-

Alkoxides: NaOMe/MeOH yields 3-methoxy derivatives.[3]

-

Thiols: NaSMe yields 3-thiomethyl derivatives.[3]

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is weaker than C3-Cl, facilitating oxidative addition to Pd(0).[3] This allows for carbon-carbon bond formation, which is difficult via

Suzuki-Miyaura Protocol (General):

-

Substrate: 3-Bromo-1,2,4-triazine (1.0 eq).

-

Partner: Aryl boronic acid (1.2 eq).[3]

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq, aqueous solution). -

Solvent: 1,4-Dioxane or Toluene/EtOH.

-

Conditions: 80–100 °C, 12 h, inert atmosphere.

Inverse Electron Demand Diels-Alder (iEDDA)

While often associated with tetrazines, 1,2,4-triazines also undergo iEDDA reactions with electron-rich dienophiles (e.g., enamines, ynamines, norbornene).[3] The 3-bromo substituent lowers the LUMO energy of the ring, accelerating the reaction.

-

Product: Substituted Pyridines (after extrusion of

and elimination of

Data Summary: Reactivity Profile

| Reaction Type | Reagent | Conditions | Product Class | Key Insight |

| Deoxybromination | 100°C, Toluene | 3-Bromo-triazine | Anhydrous conditions essential; quench carefully.[3] | |

| Morpholine | RT, DCM | 3-Amino-triazine | Fast reaction; no catalyst needed. | |

| Suzuki Coupling | 3-Aryl-triazine | Br is a superior handle to Cl for Pd-catalysis.[3] | ||

| Sonogashira | Phenylacetylene | 3-Alkynyl-triazine | Access to rigid extended |

Validated Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing a library of 3-substituted-1,2,4-triazines from the bromo-core.

Figure 2: Divergent synthesis workflow starting from the 3-bromo-1,2,4-triazine scaffold.

References

-

Synthesis of 3,6-Dibromo-1,2,4-triazine and Derivatives: BenchChem Application Notes. "3,6-Dibromo-1,2,4-triazine as a Versatile Building Block for Heterocyclic Compounds."[2]

-

General Synthesis of 1,2,4-Triazines (Ring Closure): ARKIVOC. "Novel one pot synthesis of substituted 1,2,4-triazines." 2008 (xv) 79-87.[3][4]

-

Halogenation of Triazinones (POBr3 Protocol): BenchChem Technical Guide. "3-Bromo-5,6-diphenyl-1,2,4-triazine."[1][3]

-

Reactivity of 3-Halo-1,2,4-triazines (

vs Coupling): BenchChem Comparative Guide. "A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines."[3] -

Palladium-Catalyzed Cross-Coupling on Triazines: Beilstein Journal of Organic Chemistry. "Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines" (Analogous heterocyclic chemistry).[3][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2014115171A1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]

reactivity of the 1,2,4-triazine ring system

An In-depth Technical Guide to the Reactivity of the 1,2,4-Triazine Ring System

Executive Summary

The 1,2,4-triazine ring system is a cornerstone of modern heterocyclic chemistry, distinguished by its unique electronic properties and versatile reactivity. As a six-membered aromatic heterocycle containing three nitrogen atoms, its structure is inherently electron-deficient, a feature that dictates its chemical behavior and unlocks a vast potential for applications ranging from medicinal chemistry to materials science.[1][2] This guide provides an in-depth exploration of the core reactivity principles of the 1,2,4-triazine scaffold. We will dissect the electronic underpinnings of its behavior, offering a detailed examination of its primary reaction manifolds: nucleophilic aromatic substitution (SNAr) and, most notably, inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. This document is designed for researchers, scientists, and drug development professionals, aiming to provide not just a catalog of reactions, but a framework for understanding the causality behind its reactivity, enabling rational design and innovation in the synthesis of complex molecules.

Electronic Structure and Intrinsic Reactivity

The defining characteristic of the 1,2,4-triazine ring is its profound electron deficiency. This arises from the presence of three highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect on the carbon atoms of the ring.[1] This polarization renders the carbon atoms electrophilic and highly susceptible to attack by nucleophiles.

The positions most vulnerable to nucleophilic attack are C-5 and C-3, followed by C-6.[1] This hierarchy is a direct consequence of the electron distribution within the ring. In contrast, the electron-poor nature of the system deactivates it towards conventional electrophilic aromatic substitution, which is generally difficult to achieve without harsh conditions.[1] This inherent reactivity profile makes the 1,2,4-triazine a unique building block, favoring reactions with electron-rich species.

Caption: Core reactivity pathways of the 1,2,4-triazine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 1,2,4-triazine ring is highly amenable to nucleophilic aromatic substitution (SNAr) reactions. This pathway is a powerful tool for introducing a wide array of functional groups onto the triazine core. The reaction proceeds via the addition of a nucleophile to one of the ring carbons, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group.

Causality of Experimental Design:

-

Choice of Leaving Group: The feasibility and rate of SNAr reactions are critically dependent on the nature of the leaving group. Halogens (e.g., Cl, I), sulfones, and other good leaving groups are ideal. For instance, 3-chloro-1,2,4-triazine derivatives are common and versatile starting materials for this chemistry.[3]

-

Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent and Base: The choice of solvent (e.g., DMF, ethanol) and base (e.g., triethylamine, potassium carbonate) is crucial for facilitating the reaction and neutralizing the generated acid.[3]

Representative Experimental Protocols

The following protocols are adapted for the functionalization of a 3-chloro-1,2,4-triazine precursor, demonstrating a self-validating system for synthesizing diverse derivatives.

Protocol 1: Synthesis of 3-Amino-1,2,4-triazine Derivatives [3]

-

Reagent Preparation: Dissolve 3-Chloro-5-(p-tolyl)-1,2,4-triazine (1.0 mmol) in 10 mL of N,N-dimethylformamide (DMF).

-

Reaction Setup: To the solution, add the desired primary or secondary amine (1.2 mmol) followed by triethylamine (1.5 mmol) as a base.

-

Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into 50 mL of ice-water. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of 3-(Arylthio)-1,2,4-triazine Derivatives [3]

-

Reagent Preparation: Dissolve 3-Chloro-5-(p-tolyl)-1,2,4-triazine (1.0 mmol) in 10 mL of ethanol.

-

Reaction Setup: Add the desired thiol (1.1 mmol) and potassium carbonate (1.5 mmol) to the solution.

-

Execution: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Pour the mixture into 50 mL of water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The pure product can be obtained by recrystallization from a suitable solvent like ethanol.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Perhaps the most significant and widely utilized reactivity mode of 1,2,4-triazines is their participation as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions.[4][5] This powerful cycloaddition has become a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems.[6]

Mechanistic Causality: The IEDDA reaction's efficiency stems from the favorable frontier molecular orbital (FMO) interactions between the electron-deficient 1,2,4-triazine (low-lying LUMO) and an electron-rich dienophile (high-lying HOMO).[7] The reaction typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a molecule of dinitrogen (N₂), resulting in the formation of a substituted pyridine or other heterocyclic ring system.[8] This extrusion of N₂ provides a strong thermodynamic driving force, rendering the reaction essentially irreversible.

Caption: Workflow for the IEDDA reaction of 1,2,4-triazines.

Kinetics and Substrate Scope

The kinetics of the IEDDA reaction are highly dependent on the nature of both the triazine and the dienophile. While less reactive than their 1,2,4,5-tetrazine counterparts, 1,2,4-triazines offer greater stability under biological conditions.[6] The reaction rates can be significantly accelerated by using highly strained dienophiles, such as bicyclononynes (BCN) or trans-cyclooctenes (TCO).[6][9]

Table 1: Comparative Reaction Rates of 1,2,4-Triazines with Strained Dienophiles

| 1,2,4-Triazine Substituent | Dienophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Pyridinium-modified | s-TCO | > 100 | [6] |

| Carbonyl-functionalized | BCN | ~ 1 - 10 | [10] |

| Unsubstituted (model) | TCO | ~ 0.01 - 0.1 | [6] |

Note: Rates are approximate and highly dependent on specific substituents and reaction conditions.

Applications in Drug Discovery and Materials Science

The versatile reactivity of the 1,2,4-triazine core has established it as a privileged scaffold in several scientific domains.

-

Medicinal Chemistry: 1,2,4-triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] They are key components in the development of kinase inhibitors and other targeted therapies.[14][15] For example, potent and selective antagonists of the adenosine A2A receptor, for potential treatment of Parkinson's disease, have been developed based on a 1,2,4-triazine core.[16][17][18]

-

Agrochemicals: The 1,2,4-triazine structure is found in various herbicides and pesticides, such as Metribuzin.

-

Materials Science: The unique electronic and photophysical properties of 1,2,4-triazines make them attractive for applications in materials science, including the development of organic light-emitting diodes (OLEDs), luminescent polymers, and dye-sensitized solar cells.[19] Their high nitrogen content also makes them precursors for energetic materials.[20]

Conclusion

The 1,2,4-triazine ring system presents a fascinating and highly practical area of heterocyclic chemistry. Its inherent electron deficiency is not a limitation but rather the source of its most powerful transformations. Through nucleophilic aromatic substitution, chemists can readily adorn the ring with diverse functionalities. Concurrently, its role as a stable and effective diene in inverse-electron-demand Diels-Alder reactions has cemented its importance in bioorthogonal chemistry and complex molecule synthesis. A thorough understanding of the electronic principles governing its reactivity empowers researchers to harness the full potential of this remarkable scaffold, paving the way for continued innovation in drug discovery, materials science, and beyond.

References

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.

- Bentham Science Publishers. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.

- Ingenta Connect. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.

- BenchChem. (n.d.). The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines. BenchChem.

- Rykowski, A., et al. (2002). Tandem vicarious nucleophilic substitution of hydrogen/intramolecular Diels-Alder reaction of 1,2,4-triazines into functionalized cycloalkenopyridines. Chemical & Pharmaceutical Bulletin, 50(4), 463-466.

- Li, M., et al. (2019). Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. Chinese Journal of Organic Chemistry, 39(10), 2713-2725.

- Abdel-Rahman, R. M., et al. (2010). 1,2,4-Triazine Chemistry Part I: Orientation of Cyclization Reactions of Functionalized 1,2,4-Triazine Derivatives. European Journal of Chemistry, 1(3), 236-245.

- Skelton, J., et al. (2020). Catching up with tetrazines: coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. Dalton Transactions, 49(10), 3051-3055.

- Tu, Q., et al. (2025).

- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903.

- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl). BenchChem.

- MilliporeSigma. (n.d.). Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.

- TeamChem. (2025). Types of Triazine and Their Differences | Chemical Guide. TeamChem.

- Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Journal of Medicinal Chemistry, 55(5), 1898-1903.

- Huisgen, R., et al. (2010). 1,2,4-triazine vs. 1,3- and 1,4-oxazinones in normal- and inverse-electron-demand hetero-diels-alder reactions: Establishing a status quo by computational analysis. European Journal of Organic Chemistry, 2011(4), 685-695.

- Abdel-Rahman, R. M., et al. (2010). 1,2,4-Triazine Chemistry Part II: Synthetic approaches for phosphorus containing 1,2,4-triazine derivatives. European Journal of Chemistry, 1(4), 388-396.

- Karver, M. R., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes.

- Taylor, E. C., & Macor, J. E. (1987). Intramolecular Diels-Alder reactions of 1,2,4-triazines. Routes to condensed pyrazines via cycloaddition of nitrile dienophiles. The Journal of Organic Chemistry, 52(19), 4280-4283.

- Zhang, W., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(23), 14437-14488.

- Zhang, W., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. Chemical Reviews, 121(23), 14437-14488.

- Krall, N., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(3), 2245-2254.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. .

- Chupakhin, O. N., et al. (1995). Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides.

- Knaus, G., & Kova, B. (2025). Ring opening and cycloadditions of novel fused 1,2,4-triazines.

-

Frank, S. A., & Snead, D. R. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][11][12]triazines. Organic Process Research & Development.

- El-Sayed, M. A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.

- Scite.ai. (n.d.). Nucleophilic substitution of 1,2,4‐triazines. scite.ai.

- Chupakhin, O. N., et al. (1995). Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides.

- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring. BenchChem.

- Singh, C., et al. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Journal of Medicinal Chemistry, 64(7), 4058-4070.

- Li, J., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 8(30), 16676-16680.

- Barraja, P., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 134-153.

- Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1557.

- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A) Antagonists Using Structure Based Drug Design.

- i-Synthesis. (n.d.). Cycloaddition/ Diels-Alder Approaches. WordPress.

- Ghedini, M., et al. (1996). Mesomorphic 1,2,4-triazine-4-oxides in the synthesis of new heterocyclic liquid crystals.

- Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Slideshare.

- Stazzoni, S., et al. (2022). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. ChemRxiv.

- Al-Otaibi, J. S., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Scientific Reports, 12(1), 12463.

-

Růžička, A., et al. (2019). 3-Substituted Benzo[e][1][11][12]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(11), 7194-7206.

- Johnson, E. C. (2022). 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds.

- Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.

-

Gryko, D. T., et al. (2021). (Hetero)Arene Ring-Fused[1][11][12]Triazines. Molecules, 26(11), 3196.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization [sioc-journal.cn]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K [pubs.rsc.org]

- 7. Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 9. Strain-promoted reaction of 1,2,4-triazines with bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hammer.purdue.edu [hammer.purdue.edu]

A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Bromo-1,2,4-triazine

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[1][2] The introduction of a bromine atom at the C3 position creates 3-Bromo-1,2,4-triazine, a highly versatile and reactive intermediate. This guide provides an in-depth analysis of the molecule's electronic architecture, delineating its distinct electrophilic and nucleophilic sites. We will explore the theoretical underpinnings of its reactivity, supported by experimental evidence and established protocols. The primary focus will be on the electrophilic nature of the C3 carbon, which readily undergoes nucleophilic aromatic substitution (SNAr), and the nucleophilic character of the triazine ring itself, which participates as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. This dual reactivity makes 3-Bromo-1,2,4-triazine a powerful tool for researchers and drug development professionals in the synthesis of novel molecular entities.

Introduction: The Electronic Dichotomy of the 1,2,4-Triazine Ring

The 1,2,4-triazine ring is an inherently electron-deficient heterocyclic system.[3][4] The presence of three nitrogen atoms, which are more electronegative than carbon, significantly lowers the electron density of the ring carbons through strong inductive effects. This π-deficient nature is the primary driver of its chemical behavior, predisposing the ring to reactions with electron-rich species.

The introduction of a bromine atom at the C3 position further modulates this electronic landscape. Bromine exerts a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the attached carbon. However, it also serves as an excellent leaving group. This combination of features makes the C3 position a prime target for nucleophilic attack. Concurrently, the nitrogen atoms possess lone pairs of electrons, and the conjugated π-system of the ring can act as a 4π component (a diene) in cycloaddition reactions. This guide will dissect these two fundamental modes of reactivity.

Part I: The Electrophilic Character of 3-Bromo-1,2,4-triazine

The most prominent electrophilic site on 3-Bromo-1,2,4-triazine is the carbon atom at position 3. The confluence of the electron-withdrawing effects from the adjacent ring nitrogens and the bromine substituent makes this carbon highly susceptible to nucleophilic attack.

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction mechanism governing the electrophilicity of the C3 position is Nucleophilic Aromatic Substitution (SNAr).[3][4] Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism on this electron-deficient heterocycle proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is an excellent leaving group.

The electron-deficient nature of the 1,2,4-triazine ring is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[3]

The "Element Effect": A Reactivity Comparison

When comparing 3-halo-1,2,4-triazines, an interesting phenomenon known as the "element effect" is observed.[3] In many SNAr reactions, the rate-determining step is the initial nucleophilic attack. The stability of the resulting Meisenheimer complex is paramount. More electronegative halogens (F > Cl > Br) are more effective at stabilizing the developing negative charge through their inductive effect. This often inverts the expected reactivity based on leaving group ability (I > Br > Cl > F), leading to a reactivity order of F > Cl > Br > I.[3]

However, if the cleavage of the carbon-halogen bond becomes more significant in the transition state, the superior leaving group ability of bromide can enhance the reactivity of 3-bromo-1,2,4-triazine compared to its chloro-analogue.[3] The choice between a chloro or bromo derivative is therefore a strategic one, depending on the nucleophile and reaction conditions.

| Feature | 3-Chloro-1,2,4-triazine | 3-Bromo-1,2,4-triazine | Causality |

| Electronegativity of Halogen | Higher | Lower | Chlorine's stronger inductive effect offers better stabilization for the Meisenheimer intermediate.[3] |

| Leaving Group Ability | Good | Excellent | The C-Br bond is weaker and bromide is a better leaving group than chloride.[3] |

| Predicted SNAr Reactivity | Often higher if nucleophilic attack is the rate-determining step. | Can be higher if C-X bond cleavage is part of the rate-determining step. | The balance between intermediate stabilization and leaving group ability dictates the overall rate.[3] |

| Table 1: Comparative analysis of factors influencing the SNAr reactivity of 3-Chloro- and 3-Bromo-1,2,4-triazine. |

Experimental Protocol: SNAr with Amine Nucleophiles

This protocol provides a generalized procedure for the substitution of the 3-bromo substituent with a primary or secondary amine. The use of a non-nucleophilic base is critical to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Objective: To synthesize a 3-amino-1,2,4-triazine derivative via SNAr.

Materials:

-

3-Bromo-1,2,4-triazine (1 equivalent)

-

Amine nucleophile (1.1 - 1.5 equivalents)

-

Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-1,2,4-triazine and the anhydrous solvent. Stir until fully dissolved.

-

Addition of Reagents: Add the amine nucleophile to the solution, followed by the dropwise addition of the non-nucleophilic base.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required for less reactive amines.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-amino-1,2,4-triazine derivative.[3]

Self-Validation and Causality:

-

Why an inert atmosphere? To prevent the introduction of water, which can act as a competing nucleophile leading to the formation of the undesired 5-(p-tolyl)-1,2,4-triazin-3(2H)-one byproduct.[4]

-

Why a polar aprotic solvent? These solvents effectively solvate the cations while leaving the anions (nucleophile) relatively free, accelerating the SNAr reaction.[4]

-

Why monitor the reaction? To prevent the formation of byproducts from over-reaction or degradation of the triazine ring under harsh conditions.[4]

Part II: The Nucleophilic Character of 3-Bromo-1,2,4-triazine

While the carbon atoms of the triazine ring are electrophilic, the ring system as a whole possesses nucleophilic sites and can participate in reactions as an electron-rich component, primarily through its nitrogen lone pairs and its function as a diene in cycloadditions.

The Nitrogen Atoms as Nucleophilic Centers

The lone pairs on the nitrogen atoms (N1, N2, and N4) are available for reaction with electrophiles. Alkylation, for instance, can occur at the N1 position to form N1-alkyl 1,2,4-triazinium salts.[5][6] This transformation is synthetically valuable because the resulting positive charge on the triazine ring dramatically increases its reactivity in other transformations, such as IEDDA reactions, by lowering the energy of the LUMO.[5]

The Triazine Ring as a Diene: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

A key feature of the 1,2,4-triazine core is its ability to act as a 4π diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions.[7] This type of cycloaddition is "inverse" because it involves an electron-poor diene (the triazine) and an electron-rich dienophile. The reaction is particularly rapid with highly strained dienophiles, such as bicyclononynes (BCN) or trans-cyclooctenes (TCO).[7][8][9]

The IEDDA reaction of 1,2,4-triazines proceeds via a [4+2] cycloaddition, forming a highly strained bicyclic adduct which then undergoes a retro-Diels-Alder reaction, expelling a molecule of dinitrogen (N₂) to yield a stable pyridine or pyridazine product.[8] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[9]

This reactivity has made 1,2,4-triazines a valuable alternative to the more commonly used but sometimes less stable 1,2,4,5-tetrazines for applications in bioconjugation, chemical biology, and materials science.[8][9]

Conclusion

3-Bromo-1,2,4-triazine is a molecule of compelling dual reactivity. Its electronic structure, defined by the π-deficient triazine ring and the C3-bromo substituent, establishes a clear framework for its chemical behavior.

-

Primary Electrophilic Site: The C3 carbon is highly activated towards Nucleophilic Aromatic Substitution (SNAr) , allowing for the straightforward introduction of a wide range of nucleophiles. This reactivity is central to its use as a scaffold in synthetic and medicinal chemistry.

-

Primary Nucleophilic Character: The 1,2,4-triazine ring system functions as an electron-poor diene in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions , particularly with strained dienophiles. This has cemented its role as a powerful tool in the field of bioorthogonal chemistry.

A thorough understanding of these electrophilic and nucleophilic sites allows researchers to strategically design synthetic routes and develop novel functional molecules. The predictable and versatile reactivity of 3-Bromo-1,2,4-triazine ensures its continued importance as a key building block in the pursuit of new therapeutics and advanced materials.

References

- Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine. Benchchem.

- A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Arom

- Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. White Rose Research Online.

- Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents.

- Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. PubMed.

- The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science (RSC Publishing).

- Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophiles. Arkivoc.

- Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv.

-

Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1]triazines. ACS Omega.

- Nucleophilic Substitution of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Benchchem.

- Regioselectivity of nucleophilic attack in the reactions of 1,2,4-triazine-4-oxides with some C-nucleophiles.

- Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Strain-promoted reaction of 1,2,4-triazines with bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage Conditions for 3-Bromo-1,2,4-triazine: An In-Depth Technical Guide

Executive Summary

3-Bromo-1,2,4-triazine is a high-value, electron-deficient heterocyclic building block used primarily in nucleophilic aromatic substitution (

Core Directive: Treat 3-Bromo-1,2,4-triazine as a moisture-sensitive electrophile . Improper storage leads to rapid hydrolysis, liberating corrosive hydrogen bromide (HBr) and yielding the inert 1,2,4-triazin-3-one. This guide defines the rigorous protocols required to maintain compound integrity for pharmaceutical and materials science applications.

Physicochemical Profile & Reactivity Mechanisms

To store this compound effectively, one must understand why it degrades. The 1,2,4-triazine ring is strongly electron-withdrawing, significantly activating the C3 position.

Electronic Instability

The nitrogen atoms at positions 1, 2, and 4 create a profound electron deficiency at Carbon-3. The bromine atom, a good leaving group, makes C3 highly susceptible to attack by even weak nucleophiles, including atmospheric water.

Degradation Pathways

The primary failure mode is hydrolysis . Upon exposure to moisture, water attacks the C3 position, displacing the bromide ion. This reaction is autocatalytic: the generated HBr can protonate the ring nitrogens, further increasing the electrophilicity of the system and accelerating decomposition.

-

Hydrolysis: Conversion to 1,2,4-triazin-3(2H)-one (loss of reactivity).

-

Photolysis: Halogenated heterocycles are prone to radical cleavage of the C-Br bond under UV/visible light, leading to oligomerization.

Optimal Storage Protocol

The following protocol is mandatory for long-term stability (>1 month).

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of hydrolysis and thermal decomposition rates. |

| Atmosphere | Inert (Argon or | Displaces oxygen and humidity. Argon is preferred due to its higher density, forming a "blanket" over the solid. |

| Humidity | < 10% RH (Desiccated) | Prevents nucleophilic attack by water vapor. |

| Light | Dark / Amber Glass | Prevents photo-initiated radical debromination. |

Container Specifications

-

Primary Vessel: Amber glass vial with a Teflon-lined screw cap. Do not use standard polyethylene caps without liners, as they are permeable to moisture over time.

-

Secondary Containment: Sealed desiccator or a jar containing activated silica gel or

sachets. -

Sealing: Parafilm® or Teflon tape must be applied after the cap is torqued to torque specification to minimize gas exchange.

Handling & Experimental Workflow

The transition from storage to the bench is the highest-risk period for compound degradation.

The "Warm-Up" Rule

CRITICAL STEP: Never open a cold vial of 3-Bromo-1,2,4-triazine in a humid room.

-

Remove the vial from the -20°C freezer.

-

Place it in a desiccator or dry box at room temperature.

-

Allow 30–60 minutes for the vial to reach ambient temperature.

-

Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

-

Handling Decision Tree

Use the following logic flow to determine the appropriate handling environment based on the duration of exposure.

Figure 1: Decision logic for handling moisture-sensitive triazines to minimize hydrolytic degradation.

Quality Control & Stability Monitoring

Before committing valuable advanced intermediates to a reaction with this building block, validate its purity.

Visual Inspection

-

Pass: Off-white to pale yellow crystalline solid.

-

Fail: Orange/Brown discoloration or "wet" appearance (indicates HBr formation and melting point depression).

Analytical Validation (Self-Validating System)

Run a standard QC check using non-protic solvents (e.g.,

| Method | Observation indicating Purity | Observation indicating Degradation |

| 1H NMR | Sharp aromatic protons (C5-H, C6-H) with distinct coupling. | Broadening of peaks; appearance of downfield exchangeable protons (NH) from triazinone formation. |

| LC-MS | Single peak, M+H consistent with Br isotope pattern (1:1 doublet). | Appearance of M-Br+OH peak (Hydrolysis product). |

Degradation Mechanism

Understanding the chemical pathway of failure reinforces the need for the strict protocols above.

Figure 2: Hydrolytic degradation pathway. Note the autocatalytic role of HBr, which accelerates the destruction of the remaining stock if moisture is introduced.

References

-

Reactivity of Halogenated Triazines

-

Synthesis and Handling of 3-Bromo-1,2,4,5-tetrazine (Analogous Handling)

-

Safety and Storage Data

-

Triazine Physical Properties

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-bromo-1,2,4-triazine-6-carboxylate | C5H4BrN3O2 | CID 105471897 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 3-Bromo-1,2,4-Triazine Scaffold: A Versatile Platform for the Development of Novel Biologically Active Molecules

Introduction: The Strategic Importance of the 3-Bromo-1,2,4-Triazine Core

The 1,2,4-triazine ring system is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. Within this class of heterocycles, the 3-bromo-1,2,4-triazine scaffold has emerged as a particularly valuable and versatile building block. The presence of a bromine atom at the 3-position provides a highly reactive and strategically positioned synthetic handle. This allows for the facile and controlled introduction of a wide array of functional groups through well-established chemical transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][4] This synthetic tractability enables the rapid generation of diverse chemical libraries, which is a cornerstone of modern drug discovery campaigns aimed at identifying and optimizing lead compounds. This in-depth technical guide will explore the synthesis, functionalization, and significant biological activities of derivatives originating from the 3-bromo-1,2,4-triazine scaffold, with a focus on their potential as anticancer and antimicrobial agents.

Synthetic Strategies: Unleashing the Potential of the 3-Bromo-1,2,4-Triazine Scaffold

The utility of the 3-bromo-1,2,4-triazine scaffold is intrinsically linked to its synthetic accessibility and the diverse range of chemical transformations it can undergo. The bromine atom at the 3-position serves as a versatile leaving group and a key reactive site for the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies.[5][6]

A common synthetic route to access a related and highly useful precursor, 3,6-dibromo-1,2,4-triazine, involves the bromination of 1,2,4-triazine-3,5(2H,4H)-dione.[1] This di-brominated intermediate offers two reactive sites for sequential and selective functionalization.

Experimental Protocol: Synthesis of 3,6-Dibromo-1,2,4-triazine

This protocol is adapted from established procedures for the bromination of triazine cores.[1]

Materials:

-

1,2,4-triazine-3,5(2H,4H)-dione

-

Bromine

-

Water

-

Aqueous ammonia solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve 1,2,4-triazine-3,5(2H,4H)-dione in a mixture of bromine and water.

-

Heat the reaction mixture at 60°C for approximately 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully and slowly add the reaction mixture to an aqueous ammonia solution to neutralize it to a pH of approximately 5.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,6-dibromo-1,2,4-triazine.

Key Functionalization Reactions

The 3-bromo substituent can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce diverse chemical moieties.

1. Nucleophilic Aromatic Substitution (SNA_r_):

The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic attack at the carbon bearing the bromine atom. This allows for the introduction of a wide range of substituents:

-

N-Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can be introduced to furnish 3-amino-1,2,4-triazine derivatives.

-

O-Nucleophiles: Alcohols and phenols can react to form 3-alkoxy- or 3-aryloxy-1,2,4-triazines.

-

S-Nucleophiles: Thiols can be used to generate 3-thioether-1,2,4-triazine derivatives.

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds:

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynyl-1,2,4-triazines.

-

Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a wide range of amines.

The following diagram illustrates a general workflow for the diversification of the 3-bromo-1,2,4-triazine scaffold.

Anticancer Activities: A Scaffold for Targeting Key Oncogenic Pathways

The 1,2,4-triazine core is a prominent feature in numerous anticancer agents, and the 3-bromo-1,2,4-triazine scaffold provides a versatile starting point for the synthesis of potent and selective inhibitors of various cancer-related targets.[7][8][9]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The 3-amino-1,2,4-triazine moiety, readily accessible from the 3-bromo precursor, has been identified as a privileged scaffold for the development of kinase inhibitors.[10]

Pyruvate Dehydrogenase Kinase (PDK) Inhibition:

PDKs are key enzymes in cancer cell metabolism, promoting the Warburg effect.[11][12] Inhibition of PDKs can reverse this metabolic switch and induce cancer cell death. A number of 3-amino-1,2,4-triazine derivatives have been developed as potent and selective PDK1 inhibitors.[11][12][13]

The following diagram illustrates the role of PDK in cancer metabolism and its inhibition by 3-amino-1,2,4-triazine derivatives.

Other Anticancer Targets

Derivatives of the 1,2,4-triazine scaffold have shown activity against a range of other cancer-related targets, including:

-

Epidermal Growth Factor Receptor (EGFR): A key tyrosine kinase involved in cell proliferation and survival.

-

Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival.[12]

-